molecular formula C21H16O12 B12428940 (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12428940
M. Wt: 460.3 g/mol
InChI Key: IKYQBZPCZQHNKI-CURYNPBISA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule It features a combination of anthracene and oxane structures, with multiple hydroxyl and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps:

    Formation of the anthracene derivative: The anthracene core is functionalized to introduce the 4,5-dihydroxy and 9,10-dioxo groups. This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Glycosylation: The anthracene derivative is then coupled with a sugar moiety (oxane ring) through glycosylation reactions. This step often requires the use of glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate.

    Final coupling: The resulting intermediate is then coupled with the carboxylic acid group to form the final compound. This step may involve esterification reactions using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or alkyl halides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.

Biology

    Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antioxidant properties: Due to its hydroxyl groups, it may exhibit antioxidant properties.

Medicine

    Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.

    Diagnostic agents: It may be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antioxidant activity, it can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The specific molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinones: Compounds with similar anthracene cores but different functional groups.

    Glycosides: Compounds with similar sugar moieties but different aglycone parts.

Uniqueness

The uniqueness of (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its combination of anthracene and oxane structures, along with multiple hydroxyl and carboxyl groups

Properties

Molecular Formula

C21H16O12

Molecular Weight

460.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m0/s1

InChI Key

IKYQBZPCZQHNKI-CURYNPBISA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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